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Compound of Interest

Compound Name: Methyl benzenesulfonate

Cat. No.: B196065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
benzenesulfonate, a key intermediate and potential genotoxic impurity in pharmaceutical

manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for

identification, quantification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of methyl
benzenesulfonate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the molecular framework.

¹H NMR Data
The ¹H NMR spectrum of methyl benzenesulfonate is characterized by signals corresponding

to the aromatic protons of the benzene ring and the methyl protons of the ester group.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.73 - 7.70 m 2H Ar-H (ortho)

7.57 - 7.55 m 3H Ar-H (meta, para)

3.49 s 3H -OCH₃

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

144.0 Ar-C (ipso)

132.2 Ar-C (para)

129.1 Ar-C (ortho)

125.4 Ar-C (meta)

49.7 -OCH₃

Data obtained in CDCl₃ at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring the spectra.[1]

Sample Preparation: A small amount of methyl benzenesulfonate is dissolved in deuterated

chloroform (CDCl₃). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of

solvent. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at

7.26 ppm.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each carbon atom. The chemical shifts are referenced to the CDCl₃ solvent

peak at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in methyl benzenesulfonate.

The spectrum is characterized by strong absorptions corresponding to the sulfonyl and ester

groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~1360 Strong Asymmetric SO₂ stretch

~1180 Strong Symmetric SO₂ stretch

~995 Strong S-O-C stretch

~750, ~690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Note: The exact peak positions can vary slightly.

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Sample Preparation (Neat Liquid): As methyl benzenesulfonate is a liquid at room

temperature, the spectrum is conveniently recorded as a thin film.[1] A drop of the neat liquid is

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates

are gently pressed together to form a thin, uniform film.
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Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample

is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of methyl benzenesulfonate, aiding in its identification and structural confirmation. The

electron ionization (EI) mass spectrum is presented below.

m/z Relative Intensity (%) Assignment

172 ~20 [M]⁺ (Molecular Ion)

157 ~5 [M - CH₃]⁺

93 ~10 [M - SO₂CH₃]⁺

77 100 [C₆H₅]⁺ (Base Peak)

51 ~30 [C₄H₃]⁺

Data obtained by Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: The liquid sample is introduced into the ion source, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized by

heating in a high vacuum environment.

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺),

and to fragment into smaller charged species.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the

abundance of each ion, generating the mass spectrum.
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Visualizations
Chemical Structure

Chemical Structure of Methyl Benzenesulfonate
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Caption: Chemical structure of methyl benzenesulfonate.

Mass Spectrometry Fragmentation Pathway
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Proposed Mass Spectrometry Fragmentation Pathway of Methyl Benzenesulfonate
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Caption: Proposed fragmentation pathway of methyl benzenesulfonate under electron

ionization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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